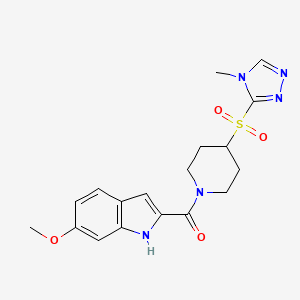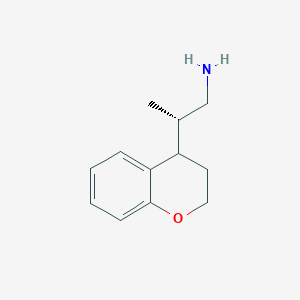
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine, also known as DCAM, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of the flavonoid molecule, which is known for its various health benefits. DCAM has been found to have potential applications in the fields of neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine is not fully understood, but it is believed to act on certain protein targets in the body. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and cell survival. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been found to have various biochemical and physiological effects in the body. In animal studies, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been shown to improve cognitive function and memory. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been found to have antioxidant properties, which may be beneficial for overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine in lab experiments include its high purity and yield, as well as its potential applications in various scientific fields. However, there are also limitations to using (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine, such as its cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are many potential future directions for research on (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine and its effects on the brain. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine also has potential as an anti-cancer agent, and future research could focus on optimizing its effectiveness and minimizing side effects. Additionally, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine could be further studied for its potential use in drug discovery and the development of new therapies for various diseases.
Métodos De Síntesis
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine can be synthesized through a multi-step process, starting with the reaction of 4-hydroxycoumarin with 2-bromoethanol to form a bromoether intermediate. This intermediate is then reacted with (S)-proline to form the final product, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine. The synthesis of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been optimized to produce high yields and purity, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been studied for its potential use in various scientific fields. In neuroscience, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has also been studied for its potential use in drug discovery, as it has been found to bind to certain protein targets in the body.
Propiedades
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)10-6-7-14-12-5-3-2-4-11(10)12/h2-5,9-10H,6-8,13H2,1H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNGZKLCGZWOHM-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


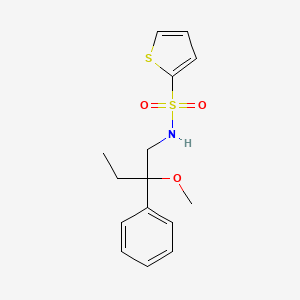
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2848807.png)
![6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2848808.png)

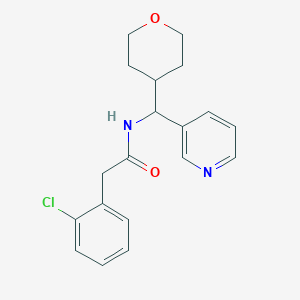
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide](/img/structure/B2848813.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide](/img/structure/B2848814.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2848817.png)
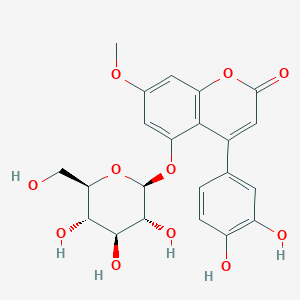
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2848820.png)

